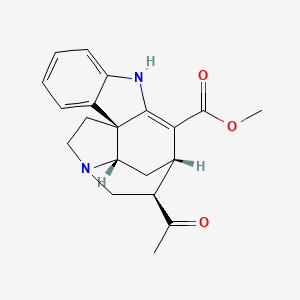
(-)-Alstolucine F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Biological Activities
(-)-Alstolucine F has demonstrated a range of biological activities that suggest potential therapeutic applications:
Applications in Pharmacology
The compound's interaction with biological targets has been a focal point in pharmacological research:
- Multidrug Resistance Modulation : Studies have shown that this compound can selectively inhibit certain ATPase activities without affecting others, making it a promising candidate for overcoming drug resistance in cancer therapy .
- Potential as a Lead Compound : Due to its unique structural features and biological profile, this compound is considered a lead candidate for further development in drug discovery efforts targeting multidrug-resistant cancers .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other related alkaloids. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Alstolucine B | Similar bicyclic structure | Antimicrobial, cytotoxic |
| Akuammicine | Indole-based structure | Antimalarial, neuroactive |
| Alstonlarsine A | Derived from alstolucines | Cytotoxic, potential anti-cancer |
| Strychnine | Contains similar indole framework | Highly toxic, neurotoxic effects |
| This compound | Unique stereochemistry | Potent inhibitor of ABCC10 |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Inhibition Studies : In vitro assays have shown that this compound significantly inhibits ABCC10 ATPase activity at concentrations as low as 12.5 μM, highlighting its potential as an adjunct therapy in cancer treatment .
- Pharmacokinetic Research : Ongoing studies are investigating the pharmacokinetics of this compound to optimize its therapeutic use and understand its metabolism within biological systems.
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1 |
Clave InChI |
DHAOEWPYRANXCZ-MAOAEMCLSA-N |
SMILES isomérico |
CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canónico |
CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Sinónimos |
alstolucine F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















